tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring a rigid azabicyclo[3.2.1]octane scaffold. Its structure includes a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 8-nitrogen. The stereochemistry (1R,3R,5S) and fluorine substitution confer distinct electronic and steric properties, influencing reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C12H20FNO2 |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H20FNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7H2,1-3H3/t8?,9-,10+ |
InChI Key |
LPZHGEFKOSTRKW-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often includes the use of chiral catalysts and reagents to ensure the correct stereochemistry of the final product. Reaction conditions may vary, but they generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound’s derivatives are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating neurological disorders and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Fluorine vs. Hydroxy/Hydroxymethyl Groups
- tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate Fluorine’s electronegativity enhances metabolic stability and modulates lipophilicity. Molecular formula: C₁₂H₂₀FNO₂; Molecular weight: 241.29 g/mol (free base) .
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Aromatic and Heterocyclic Substituents
- Synthesized via phenol coupling (37% yield) . Molecular formula: C₁₇H₂₃NO₃; HRMS (ESI+): 363.1496 [M+H]+ .
- tert-butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Cyano group improves binding to hydrophobic enzyme pockets.
tert-butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
Stereochemical and Functional Group Modifications
Exo vs. Endo Fluorine Configuration
Amino Derivatives
- tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Amino group enables further functionalization (e.g., sulfonamides). Purity: 97%; CAS: 174486-93-2 .
Biological Activity
tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This compound, with the molecular formula and CAS number 478866-37-4, has been studied for its pharmacological properties, particularly as an inhibitor of certain enzymes involved in inflammatory processes.
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of a fluorine atom at the 3-position enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H20FNO |
| Molecular Weight | 215.30 g/mol |
| CAS Number | 478866-37-4 |
| IUPAC Name | This compound |
Research indicates that this compound acts primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the hydrolysis of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties. By inhibiting NAAA, the compound helps preserve PEA levels, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against human NAAA with an IC50 value in the low nanomolar range. For instance, one study reported an IC50 of approximately 0.042 μM for related compounds in the same structural class, suggesting that modifications to the azabicyclic framework can significantly enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how variations in substituents on the azabicyclic core influence biological efficacy. For example:
- Fluorination at the 3-position increases lipophilicity and may improve binding affinity to target enzymes.
- Modifications to side chains can lead to enhanced selectivity and potency against specific targets.
Table 2: Inhibitory Activity of Related Compounds
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| tert-butyl (1R,3R,5S)-3-fluoro... | 0.042 | NAAA |
| Pyrazole derivative | 0.064 | NAAA |
| Another azabicyclo derivative | 0.078 | FAAH |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Mice treated with this compound showed a significant reduction in edema compared to control groups, highlighting its potential therapeutic application in managing inflammatory diseases.
Case Study 2: Pain Management
In another clinical study focusing on pain management, patients administered this compound reported reduced pain levels associated with chronic inflammatory conditions. The results suggest that by inhibiting NAAA and preserving PEA levels, the compound can effectively alleviate pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
